

Spectroscopic Characterization of (2H-Chromen-3-yl)methanamine Derivatives: A Comprehensive Analytical Guide

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Compound of Interest

Compound Name:	(2H-chromen-3-yl)methanamine
CAS No.:	88536-34-9
Cat. No.:	B1471596

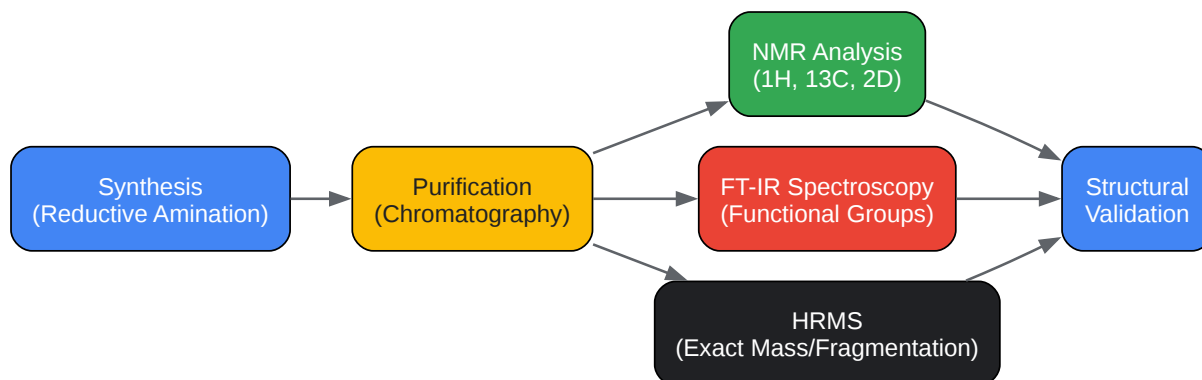
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Introduction

The **(2H-chromen-3-yl)methanamine** scaffold represents a privileged structural motif in modern drug discovery, frequently leveraged for its conformational rigidity and favorable lipophilicity[1]. As researchers explore these derivatives for neurological, antimicrobial, and anticancer applications[2], rigorous structural validation becomes paramount. This whitepaper provides an in-depth, self-validating analytical framework for the spectroscopic characterization of **(2H-chromen-3-yl)methanamine** derivatives, focusing on Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and High-Resolution Mass Spectrometry (HRMS).

Strategic Analytical Workflow

The structural elucidation of chromene derivatives necessitates a multi-modal approach. Relying on a single technique can lead to misassignments, particularly concerning the regiochemistry of the chromene double bond (distinguishing 2H-chromene from its 4H-chromene isomer)[3].



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Workflow for the synthesis and spectroscopic validation of chromene derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural validation. For **(2H-chromen-3-yl)methanamine** derivatives, mapping the exact position of the double bond and confirming the reduction of the amine precursor is critical[4].

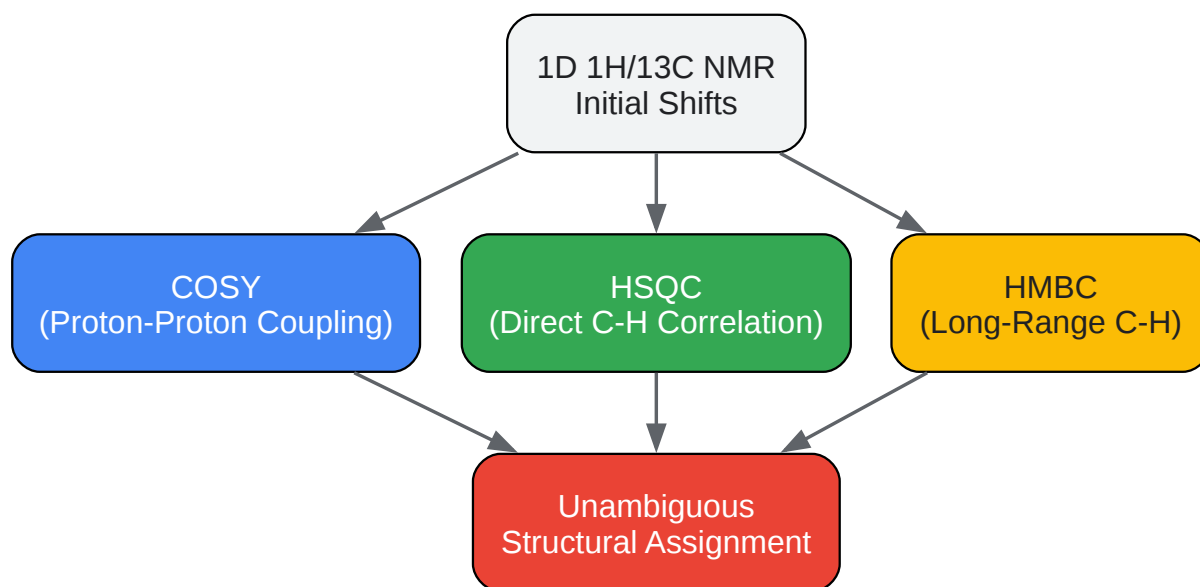
Causality in Experimental Design

The 2H-chromene core possesses a saturated C2 position (O-CH₂) and a double bond between C3 and C4. In ¹H NMR, the C2 protons typically resonate as a singlet (or coupled system if chiral centers exist nearby) around 4.5–5.0 ppm, while the vinylic C4 proton appears downfield at 6.3–6.8 ppm. Conversely, a 4H-chromene would exhibit a saturated C4 position and a vinylic C2 proton, drastically altering the chemical shift landscape[3]. 2D NMR is employed to causally link these isolated spin systems into a unified molecular framework.

Self-Validating Protocol: ¹H and 2D NMR Acquisition

- **Sample Preparation:** Dissolve 10–15 mg of the highly purified derivative in 0.6 mL of CDCl₃ or DMSO-d₆. Add 0.05% v/v Tetramethylsilane (TMS) as an internal standard.
- **1D Acquisition:** Acquire the ¹H spectrum (e.g., 400 MHz, 16 scans, 1 sec relaxation delay).

- Validation Check: Ensure the TMS peak is precisely at 0.00 ppm and solvent residual peaks match literature values to rule out calibration errors.
- D2O Exchange (Crucial for Amines): To definitively assign the primary amine (-NH₂) protons, add 1-2 drops of D₂O to the NMR tube, shake vigorously, and re-acquire the spectrum.
 - Validation Check: The broad singlet typically found between 1.5–2.5 ppm will disappear due to rapid deuterium exchange, confirming its identity as the amine proton rather than an aliphatic impurity.
- 2D NMR (HSQC & HMBC): Acquire HSQC to correlate protons to their directly attached carbons, and HMBC to establish the connectivity of the aminomethyl group to the C3 position of the chromene ring.



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2D NMR causality workflow for unambiguous structural assignment.

Quantitative Data Summary: Typical NMR Shifts

Nucleus	Position	Typical Chemical Shift (ppm)	Multiplicity / Notes
1H	C2 (O-CH ₂)	4.50 – 5.00	Singlet (if C2 is unsubstituted)
1H	C4 (=CH-)	6.30 – 6.80	Singlet or fine multiplet
1H	-CH ₂ -NH ₂	3.20 – 3.80	Singlet (or AB quartet if sterically hindered)
1H	-NH ₂	1.50 – 2.50	Broad singlet, D ₂ O exchangeable
13C	C2 (O-CH ₂)	65.0 – 70.0	CH ₂ (DEPT-135 negative)
13C	C3 (C=C-R)	125.0 – 135.0	Quaternary (DEPT-135 absent)
13C	C4 (=CH-)	120.0 – 130.0	CH (DEPT-135 positive)
13C	-CH ₂ -NH ₂	40.0 – 45.0	CH ₂ (DEPT-135 negative)

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR provides orthogonal validation of functional groups. The reduction of a precursor (like a carbonitrile or an imine) to the methanamine must be tracked via the disappearance of specific vibrational modes and the emergence of new ones[4][5].

Causality in Experimental Design

If the derivative is synthesized via the reduction of 2H-chromene-3-carbonitrile, the sharp C≡N stretching band (~2190–2220 cm⁻¹) must completely disappear[3]. Concurrently, the appearance of N-H stretching bands confirms the successful formation of the primary amine.

Self-Validating Protocol: ATR-FTIR Analysis

- **Background Collection:** Collect a background spectrum using a clean Attenuated Total Reflectance (ATR) diamond crystal.
- **Sample Application:** Apply 1-2 mg of the solid sample directly onto the crystal. Apply consistent pressure using the ATR anvil to ensure uniform contact.
- **Acquisition:** Scan from 4000 to 400 cm^{-1} at a resolution of 4 cm^{-1} (32 scans).
- **Validation Check:** Assess the baseline. A sloping baseline indicates poor crystal contact or scattering. Ensure the N-H stretches (typically a doublet for primary amines) are clearly visible between 3300 and 3500 cm^{-1} .

Quantitative Data Summary: Typical FT-IR Bands

Functional Group	Wavenumber (cm^{-1})	Intensity / Shape
N-H Stretch (Primary Amine)	3450, 3350	Medium, Doublet
C-H Stretch (Aliphatic)	2850 – 2950	Weak to Medium
C=C Stretch (Aromatic/Alkene)	1600 – 1650	Medium, Sharp
C-O-C Stretch (Chromene Ether)	1050 – 1250	Strong, Broad
N-H Bend	~1610	Medium

High-Resolution Mass Spectrometry (HRMS)

HRMS confirms the exact molecular formula, while tandem mass spectrometry (MS/MS) elucidates the structural connectivity through characteristic fragmentation pathways.

Causality in Experimental Design

Primary amines possess high proton affinity, making Electrospray Ionization in positive mode (ESI+) the ideal ionization technique. The most diagnostic fragmentation for **(2H-chromen-3-yl)methanamine** derivatives is the neutral loss of ammonia (NH_3 , 17.0265 Da) from the protonated molecular ion $[\text{M}+\text{H}]^+$. This cleavage is thermodynamically driven by the formation of a highly stable allylic/benzylic-type carbocation at the C3 position of the chromene ring.

Self-Validating Protocol: LC-HRMS Analysis

- Sample Preparation: Dilute the compound to 1 µg/mL in LC-MS grade Methanol containing 0.1% Formic Acid (to promote protonation).
- Acquisition: Inject 2 µL into the LC-HRMS system (e.g., Q-TOF or Orbitrap). Operate in ESI+ mode.
- Validation Check 1 (Mass Accuracy): The observed $[M+H]^+$ m/z must be within ≤ 5 ppm of the theoretical calculated mass.
- Validation Check 2 (Isotope Pattern): Compare the observed isotopic distribution (M, M+1, M+2) with the simulated theoretical pattern to rule out isobaric interferences.
- MS/MS Fragmentation: Apply Collision-Induced Dissociation (CID) at 15-30 eV.
 - Validation Check 3: Look for the prominent $[M+H - 17]^+$ peak, which is a hallmark of aliphatic primary amines and confirms the terminal nature of the nitrogen atom.

Conclusion

The robust characterization of **(2H-chromen-3-yl)methanamine** derivatives requires a synergistic application of NMR, FT-IR, and HRMS. By employing self-validating protocols—such as D₂O exchange in NMR and targeted MS/MS fragmentation—researchers can achieve absolute certainty in their structural assignments. This rigorous analytical foundation ensures the integrity of downstream biological and pharmacological evaluations, preventing costly late-stage attrition in drug development pipelines.

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